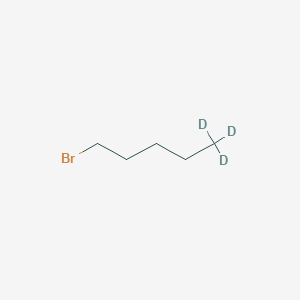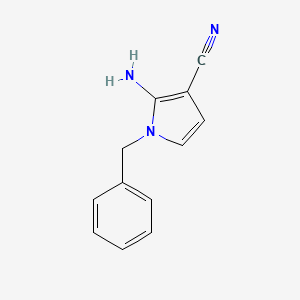
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one is an organic compound with a molecular formula of C9H8ClN3O. It is a colorless solid that can be synthesized from various starting materials. It is a versatile intermediate used in pharmaceutical, agrochemical and dye chemistry. It is also used as a building block in organic synthesis.
Aplicaciones Científicas De Investigación
Antimalarial Activity
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one derivatives, including those with a 4-aminoquinoline nucleus and a 7-chloro group, are explored for their antimalarial properties. Studies indicate that these compounds can complex with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin and thereby preventing the detoxification process of the malaria parasite. The presence of a basic amino side chain is also crucial for antiplasmodial activity, suggesting a multifaceted mechanism of action against malaria (Egan et al., 2000).
Synthetic Chemistry Applications
Research has developed switchable synthetic pathways for 3,4-dihydroquinolin-2(1H)-one derivatives through a redox-neutral strategy. This innovative approach allows for the synthesis of functionally diverse dihydroquinolinones, demonstrating the versatility of this compound as a precursor in organic synthesis (Yang et al., 2020).
Antibacterial Properties
New derivatives of this compound have been studied for their antibacterial properties, particularly against gram-positive and gram-negative strains. Modifications at the C-7 position of the quinoline ring have been shown to influence antibacterial activity, with some derivatives displaying significant potency (Al-Hiari et al., 2007).
Tautomerism and Crystal Structure
The compound showcases an interesting aspect of tautomerism in nitrogen heterocycles. In its solid state, it exists as a stable imine tautomer, which is a unique characteristic among similar compounds. This property has implications for understanding the structural behavior of aminoquinolines and their derivatives (Machado et al., 2015).
Platelet Aggregation Inhibition
Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potential platelet aggregation inhibitors. This suggests a possible therapeutic application in preventing thrombotic diseases. The specific structural features of these derivatives, such as the nitro group and cyclic amino side chains, contribute to their selective inhibitory activity (Iyobe et al., 2001).
Propiedades
IUPAC Name |
3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6/h1-2,4,7H,3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYTKHSFPNCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481605 | |
| Record name | 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56433-13-7 | |
| Record name | 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)


![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
